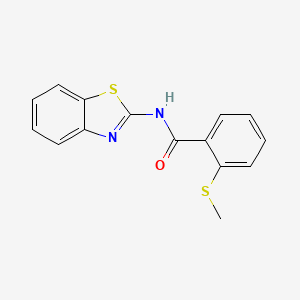
1-anilino-3-(2-ethoxyethoxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-anilino-3-(2-ethoxyethoxy)-2-propanol, also known as AEPI, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, which make it a promising candidate for the development of new drugs.
作用机制
The mechanism of action of 1-anilino-3-(2-ethoxyethoxy)-2-propanol is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in various physiological and biochemical processes.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Some of the effects of this compound are as follows:
1. Inhibition of cell proliferation: this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Inhibition of angiogenesis: this compound has been found to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
3. Reduction of oxidative stress: this compound has been found to reduce oxidative stress, which is a major contributor to the development of various diseases such as cancer, diabetes, and cardiovascular diseases.
实验室实验的优点和局限性
1-anilino-3-(2-ethoxyethoxy)-2-propanol has several advantages and limitations for lab experiments. Some of the advantages are as follows:
1. This compound is a relatively stable compound, which makes it easy to handle and store.
2. This compound is soluble in water and organic solvents, which makes it easy to dissolve and use in various experiments.
3. This compound has been extensively studied, and its properties and effects are well documented.
Some of the limitations of this compound are as follows:
1. This compound is a relatively complex compound, which makes its synthesis and purification difficult and time-consuming.
2. This compound has a relatively low yield, which makes it expensive to produce.
3. This compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
未来方向
There are several future directions for research on 1-anilino-3-(2-ethoxyethoxy)-2-propanol. Some of the directions are as follows:
1. Further studies are needed to understand the mechanism of action of this compound and its effects on various physiological and biochemical processes.
2. Studies are needed to investigate the in vivo effects of this compound and its potential as a drug candidate.
3. Studies are needed to optimize the synthesis and purification of this compound to increase its yield and reduce its cost.
4. Studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.
5. Studies are needed to investigate the potential of this compound as a diagnostic tool for various diseases, including cancer.
合成方法
The synthesis of 1-anilino-3-(2-ethoxyethoxy)-2-propanol involves the reaction of 1-anilino-2-propanol with ethylene oxide in the presence of a catalyst. The resulting product is then treated with ethylene glycol to obtain this compound. The overall reaction can be represented as follows:
科学研究应用
1-anilino-3-(2-ethoxyethoxy)-2-propanol has been extensively studied for its potential applications in the field of medicine. It has been found to possess various properties that make it a promising candidate for the development of new drugs. Some of the scientific research applications of this compound are as follows:
1. Anti-tumor activity: this compound has been found to possess anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer.
2. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis.
3. Antioxidant activity: this compound has been found to possess antioxidant activity, which makes it a potential candidate for the prevention and treatment of various diseases associated with oxidative stress.
属性
IUPAC Name |
1-anilino-3-(2-ethoxyethoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-2-16-8-9-17-11-13(15)10-14-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZMPEVBYDPYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(CNC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-ethylphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B5000607.png)
![2-chloro-5-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5000609.png)
![N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5000624.png)
![1-(2-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5000633.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5000640.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5000650.png)
![methyl N-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5000655.png)

![N,N'-1,4-naphthalenediylbis{N-[(4-chlorophenyl)sulfonyl]acetamide}](/img/structure/B5000672.png)
![4-tert-butyl-N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5000692.png)

![5-{[(2,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000709.png)